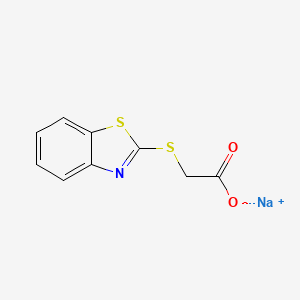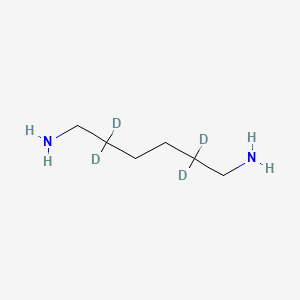![molecular formula C6H5N3O3 B569624 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol CAS No. 1015697-99-0](/img/structure/B569624.png)
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is known for its diverse applications in scientific research, particularly in the fields of drug discovery, nanotechnology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by transformation into the desired oxazolo[5,4-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, polyphosphoric acid, sodium ethoxide, and ethyl formate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides can yield various oxazolo[5,4-d]pyrimidine derivatives .
Scientific Research Applications
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly as kinase inhibitors and antiviral agents.
Industry: The compound is utilized in the development of new materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of 2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as competitive neutral antagonists for CB2 cannabinoid receptors, exhibiting significant selectivity over CB1 receptors . The compound’s effects are mediated through its binding to these targets, influencing various cellular pathways and processes.
Comparison with Similar Compounds
2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol can be compared with other oxazolo[5,4-d]pyrimidine derivatives, which share a similar fused ring structure. Some similar compounds include:
- 2-Phenyloxazolo[5,4-d]pyrimidin-7-one
- 2-Aryl-5-alkyloxazolo[5,4-d]pyrimidin-7-one
- 7-Amino-2-phenyloxazolo[5,4-d]pyrimidin-7-one
These compounds exhibit unique properties and applications, but this compound stands out due to its specific interactions with biological targets and its versatility in various research fields.
Properties
IUPAC Name |
2-methyl-4H-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOCFEYWUNDYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)
![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)

![3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)

